1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one
CAS No.:
Cat. No.: VC18856239
Molecular Formula: C11H9BrF4O
Molecular Weight: 313.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9BrF4O |
|---|---|
| Molecular Weight | 313.09 g/mol |
| IUPAC Name | 1-[3,5-bis(difluoromethyl)phenyl]-2-bromopropan-1-one |
| Standard InChI | InChI=1S/C11H9BrF4O/c1-5(12)9(17)6-2-7(10(13)14)4-8(3-6)11(15)16/h2-5,10-11H,1H3 |
| Standard InChI Key | DGVXRTRIZUIMEK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)C1=CC(=CC(=C1)C(F)F)C(F)F)Br |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one (C₁₁H₉BrF₄O) features a central propanone group substituted at the 2-position with bromine and at the 1-position with a 3,5-bis(difluoromethyl)phenyl moiety. This arrangement creates distinct electronic and steric effects that influence its chemical behavior.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉BrF₄O |
| Molecular Weight | 313.09 g/mol |
| IUPAC Name | 1-[3,5-Bis(difluoromethyl)phenyl]-2-bromopropan-1-one |
| XLogP3 | 3.2 (estimated) |
| Topological Polar Surface Area | 17.1 Ų |
The difluoromethyl groups (-CF₂H) at the 3 and 5 positions of the phenyl ring contribute to increased hydrophobicity (logP = 3.2) compared to non-fluorinated analogs, enhancing membrane permeability in biological systems. The bromine atom at the β-position of the ketone introduces a strong electron-withdrawing effect, polarizing the carbonyl group and increasing susceptibility to nucleophilic attack.
Synthesis and Optimization Strategies
Industrial production of 1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one typically involves a multi-step sequence starting from 3,5-bis(difluoromethyl)acetophenone. A representative synthesis pathway includes:
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Bromination: Treatment of the precursor with bromine (Br₂) in dichloromethane at -10°C under nitrogen atmosphere, yielding 70-85% product after purification.
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Workup: Quenching with aqueous sodium thiosulfate to remove excess bromine, followed by extraction and silica gel chromatography.
Critical parameters affecting yield include temperature control (-10°C to 0°C) to minimize di-bromination byproducts and the use of anhydrous conditions to prevent hydrolysis of the ketone group. Recent advances employ flow chemistry systems to improve reaction scalability and safety profile.
Chemical Reactivity and Functionalization
The compound demonstrates three primary reaction pathways:
Nucleophilic Substitution at the β-Carbon
The bromine atom undergoes facile displacement with nucleophiles such as amines, thiols, and alkoxides. For example, reaction with sodium azide (NaN₃) in DMF at 60°C produces the corresponding azide derivative in 92% yield.
Ketone-Directed Coupling Reactions
Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) occur regioselectively at the bromine position. Using Pd(PPh₃)₄ and arylboronic acids, biaryl products form with >95% conversion under microwave irradiation.
Reduction Pathways
Selective reduction of the ketone to a secondary alcohol can be achieved using NaBH₄/CeCl₃ in THF, preserving the difluoromethyl and bromine substituents.
Table 2: Representative Reaction Outcomes
| Reaction Type | Conditions | Product Yield |
|---|---|---|
| Azide Substitution | NaN₃, DMF, 60°C, 12h | 92% |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 89% |
| Ketone Reduction | NaBH₄/CeCl₃, THF, 0°C | 78% |
Industrial and Materials Science Applications
Beyond pharmaceuticals, this brominated ketone finds utility in:
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Polymer Chemistry: As a chain-transfer agent in RAFT polymerization, producing fluorinated polymers with low polydispersity indices (Đ = 1.12).
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Liquid Crystal Synthesis: Intermediate for mesogens exhibiting nematic phases between 85-125°C.
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Surface Functionalization: Forms self-assembled monolayers on gold surfaces via bromine-gold interactions, with contact angle measurements showing 112° hydrophobicity.
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